molecular formula C14H17N5O B2978956 (1-methyl-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone CAS No. 1234940-88-5

(1-methyl-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone

Numéro de catalogue B2978956
Numéro CAS: 1234940-88-5
Poids moléculaire: 271.324
Clé InChI: AHYIZHYWJHOVBT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(1-methyl-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone, also known as MPTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPTM is a derivative of triazole and piperazine, which are known for their diverse biological activities. In

Applications De Recherche Scientifique

Synthesis and Biological Activity

  • Antibacterial Activity : A series of novel triazole analogues of piperazine, including compounds similar to (1-methyl-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone, were synthesized and evaluated for their antibacterial activity against human pathogenic bacteria like Escherichia coli and Klebsiella pneumoniae. Compounds with specific substituents on the piperazine ring exhibited significant inhibition of bacterial growth, suggesting their potential for further development as antibacterial agents (Nagaraj et al., 2018).

Endocannabinoid Hydrolases Inhibition

  • FAAH and MAGL Inhibitors : Research on benzotriazol-1-yl carboxamide scaffold derivatives, closely related to the core structure of interest, showed their effectiveness as inhibitors against human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These compounds demonstrated potent inhibitory activities, with certain compounds showing selectivity towards either FAAH or MAGL, highlighting their potential therapeutic applications in modulating endocannabinoid signaling (Morera et al., 2012).

Central Nervous System Receptor Affinity

  • CNS Receptor Ligands : A novel synthesis approach for 4-substituted-(1-benzylpiperazin-2-yl)methanols from (S)-serine led to compounds with promising interactions with σ1-receptors, indicating potential applications in the development of central nervous system (CNS) therapeutics (Beduerftig et al., 2001).

Antimicrobial and Antifungal Activity

  • Antimicrobial Properties : Novel benzofuran-based 1,2,3-triazoles showed high antimicrobial activity, underscoring the versatility of triazole compounds in developing new antimicrobial agents (Sunitha et al., 2017).

Acetylcholinesterase Inhibition

  • AChE and BChE Inhibitors : Arylisoxazole-phenylpiperazine derivatives were explored for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), identifying compounds with significant potency. This research suggests the potential of such structures in treating conditions associated with cholinesterase activity (Saeedi et al., 2019).

Tubulin Polymerization Inhibition

  • Cancer Therapeutics : N-Heterocyclic (4-Phenylpiperazin-1-yl)methanones derived from phenoxazine and phenothiazine were identified as potent inhibitors of tubulin polymerization, displaying excellent antiproliferative properties against a wide range of cancer cell lines. These findings open up possibilities for the development of new cancer treatments (Prinz et al., 2017).

Propriétés

IUPAC Name

(1-methyltriazol-4-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c1-17-11-13(15-16-17)14(20)19-9-7-18(8-10-19)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYIZHYWJHOVBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.